![molecular formula C20H18FN3O2 B2674255 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-23-8](/img/structure/B2674255.png)
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmacology. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains an indole group, which is a motif present in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecule contains several functional groups, including a piperazine ring, a fluorophenyl group, and an indole group. These groups can engage in a variety of interactions, such as hydrogen bonding and π-π stacking, which can influence the molecule’s behavior in biological systems .Scientific Research Applications
- Researchers have explored the potential of this compound in cancer therapy. Specifically, it targets Poly (ADP-Ribose) Polymerase (PARP) , an enzyme involved in DNA repair. In breast cancer cells, the synthesized compound exhibited moderate to significant efficacy, with an IC50 value of 18 μM .
- Indole derivatives, including compounds related to our target molecule, have been investigated for their antitubercular properties. These derivatives were tested against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) . Further studies could explore their potential as novel antitubercular agents .
- Crystallographic studies have provided insights into the molecular structure of the compound. For example, the crystal and molecular structure of a related derivative, 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole , has been determined using X-ray diffraction .
Anticancer Activity
Antitubercular Activity
Structural Insights
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)19(25)17-13-22-18-4-2-1-3-16(17)18/h1-8,13,22H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPPQQWJGNSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328322 | |
Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
CAS RN |
852367-23-8 | |
Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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